6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the benzothiophene class. Compounds in this class are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination and Chlorination: Introduction of bromine and chlorine atoms to the benzothiophene ring.
Nitration: Nitration of the phenyl ring to introduce the nitro group.
Methoxylation: Introduction of the methoxy group to the phenyl ring.
Amidation: Formation of the carboxamide group through reaction with an appropriate amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.
Reduction: Reduction of the nitro group to an amine is a common reaction.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the development of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve:
Molecular Targets: Interaction with specific enzymes, receptors, or other proteins.
Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-chloro-1-benzothiophene-2-carboxamide: Lacks the methoxy and nitro groups.
3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide: Lacks the bromine atom.
6-bromo-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide: Lacks the chlorine atom.
Uniqueness
The presence of both bromine and chlorine atoms, along with the methoxy and nitro groups, makes 6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide unique. These functional groups can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H10BrClN2O4S |
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Molecular Weight |
441.7 g/mol |
IUPAC Name |
6-bromo-3-chloro-N-(2-methoxy-5-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10BrClN2O4S/c1-24-12-5-3-9(20(22)23)7-11(12)19-16(21)15-14(18)10-4-2-8(17)6-13(10)25-15/h2-7H,1H3,(H,19,21) |
InChI Key |
TUQTUIQSFARRJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl |
Origin of Product |
United States |
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